4,4-Difluoro-2-methylbutan-1-ol
Overview
Description
4,4-Difluoro-2-methylbutan-1-ol is a useful research compound. Its molecular formula is C5H10F2O and its molecular weight is 124.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Alcohols like “4,4-Difluoro-2-methylbutan-1-ol” often interact with various biological targets, such as enzymes or cellular membranes. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
Alcohols can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Alcohols can affect a wide range of biochemical pathways, from signal transduction to metabolic processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its size, polarity, and solubility. Alcohols are generally well-absorbed and can distribute throughout the body. They are typically metabolized by enzymes such as alcohol dehydrogenase and can be excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Potential effects could include changes in enzyme activity, alterations in membrane permeability, or disruptions in cellular signaling .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s activity might be enhanced or inhibited by certain ions or other compounds present in the environment .
Biochemical Analysis
Biochemical Properties
4,4-Difluoro-2-methylbutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group in this compound allows it to form hydrogen bonds with other molecules, which can influence its reactivity and interactions. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . Additionally, its fluorine atoms can participate in unique interactions due to their high electronegativity, potentially affecting enzyme binding and activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atoms can alter the compound’s interaction with cellular membranes and proteins, potentially leading to changes in membrane fluidity and protein function . Moreover, its hydroxyl group can participate in hydrogen bonding, affecting the stability and function of cellular components.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity . Additionally, the fluorine atoms can interact with amino acid residues, potentially altering the enzyme’s conformation and function. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that alcohols can undergo oxidation, leading to the formation of aldehydes or carboxylic acids . This degradation can affect the compound’s activity and interactions with cellular components. Long-term exposure to this compound may result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of alcohols can lead to cellular toxicity, affecting cell viability and function . It is essential to determine the threshold effects and safe dosage levels to avoid adverse outcomes in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes or ketones . These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. The presence of fluorine atoms can affect the compound’s metabolism, potentially altering its metabolic pathways and interactions with cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, affecting its localization and accumulation . Additionally, its hydroxyl group can form hydrogen bonds with binding proteins, influencing its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, the hydroxyl group can participate in interactions with targeting signals, directing the compound to specific cellular locations. This localization can influence its interactions with cellular components and its overall activity.
Properties
IUPAC Name |
4,4-difluoro-2-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-4(3-8)2-5(6)7/h4-5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYLISNJHOJHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-66-2 | |
Record name | 4,4-difluoro-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.